Caloxin 1b1

PMCA inhibition Calcium homeostasis Peptide pharmacology

Common PMCA inhibitors like ortho-vanadate lack isoform selectivity and act intracellularly at mM concentrations. Caloxin 1b1 is the first validated extracellular inhibitor targeting PMCA4 (Ki 46 µM) over PMCA1 (Ki 105 µM). - Direct application to intact cells/tissues; no membrane permeabilization required - Demonstrated functional readout: increases cytosolic Ca2+ and smooth muscle contractility (200 µM in aortic rings) - Ideal for dissecting PMCA4 vs PMCA1 roles in cardiovascular, neurological, and cancer models - Supplied as lyophilized peptide, ready for reconstitution

Molecular Formula C70H111N21O21
Molecular Weight 1582.8 g/mol
Cat. No. B12376816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaloxin 1b1
Molecular FormulaC70H111N21O21
Molecular Weight1582.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)NC(=O)C(C(C)O)N
InChIInChI=1S/C70H111N21O21/c1-33(2)20-45(61(104)85-46(21-34(3)4)63(106)89-50(30-92)66(109)82-43(16-13-19-75-70(72)73)59(102)79-28-53(96)77-27-52(95)78-29-55(99)100)86-65(108)49(24-40-26-74-32-80-40)87-62(105)47(22-35(5)6)88-69(112)57(36(7)8)91-60(103)44(17-18-54(97)98)83-67(110)51(31-93)90-64(107)48(23-39-25-76-42-15-12-11-14-41(39)42)84-58(101)37(9)81-68(111)56(71)38(10)94/h11-12,14-15,25-26,32-38,43-51,56-57,76,92-94H,13,16-24,27-31,71H2,1-10H3,(H,74,80)(H,77,96)(H,78,95)(H,79,102)(H,81,111)(H,82,109)(H,83,110)(H,84,101)(H,85,104)(H,86,108)(H,87,105)(H,88,112)(H,89,106)(H,90,107)(H,91,103)(H,97,98)(H,99,100)(H4,72,73,75)/t37-,38+,43-,44-,45-,46-,47-,48-,49-,50-,51-,56-,57-/m0/s1
InChIKeyIVFUOMWUIRNJLP-ADFIBQKPSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caloxin 1b1 Key Attributes for PMCA4 Inhibition


Caloxin 1b1 is a 15‑amino acid synthetic peptide (sequence TAWSEVLHLLSRGGG, MW 1582.8 Da) that selectively inhibits the plasma membrane Ca²⁺‑ATPase isoform 4 (PMCA4) by binding to its first extracellular domain. This peptide was discovered through phage display screening and functions as a selective, extracellularly active PMCA4 inhibitor [1]. Unlike broad‑spectrum ATPase inhibitors such as ortho‑vanadate, caloxin 1b1 does not inhibit other ATPases [2]. It is supplied as a lyophilized powder with ≥95% purity by HPLC and is recommended for storage at -20°C [3].

PMCA4-selective inhibitor targeting extracellular domain 1
Extracellular application without cell permeabilization required
Peptide sequence: TAWSEVLHLLSRGGG

Caloxin 1b1 vs. Generic PMCA Inhibitors


Generic PMCA inhibitors such as ortho‑vanadate lack isoform selectivity and require millimolar concentrations (IC₅₀ ~30 mM), severely limiting their utility in cellular and tissue‑based assays [1]. Other caloxin‑family peptides differ markedly in potency, selectivity, and functional outcomes: caloxin 2a1 is a weak, non‑selective inhibitor (Kᵢ = 529 µM) [2]; caloxin 1b3 selectively targets PMCA1 (Kᵢ = 17 ± 2 µM) [3]; and caloxin 1c2, while a more potent PMCA4 inhibitor (Kᵢ = 2.3 ± 0.3 µM), was engineered from caloxin 1b1 and thus represents a distinct research tool with 20‑fold higher affinity [4]. Substituting any of these compounds for caloxin 1b1 will produce divergent pharmacological profiles and confound interpretation of PMCA4‑specific contributions to calcium signaling.

PMCA4-selective, extracellular site of action
Generic inhibitors (e.g., ortho-vanadate): non-specific ATPase inhibition, intracellular target
Enables PMCA isoform-specific pathway dissection
Broad ATPase inhibition may confound PMCA-specific interpretation
Reported activity at low micromolar concentrations
Requires extremely high concentrations for PMCA inhibition, increasing off-target risk

Caloxin 1b1 Evidence-Based Comparison


PMCA4 Inhibition Potency vs. Caloxin 2a1

Caloxin 1b1 exhibits a Kᵢ of 46 ± 5 µM for PMCA4 in leaky erythrocyte ghosts, representing a 10‑fold improvement in potency over the first‑generation caloxin 2a1 (Kᵢ = 529 µM) [1][2].

PMCA4 Inhibition vs. Caloxin 2a1
Head-to-head
Ki = 46 ± 5 µM 10-fold lower Ki than caloxin 2a1
Supports selection for PMCA4 inhibition with lower concentration requirements.
Reported in erythrocyte ghosts expressing PMCA4.
PMCA inhibition Calcium homeostasis Peptide pharmacology

Isoform Selectivity: PMCA4 vs. PMCA1

Caloxin 1b1 (Kᵢ = 46 µM) is approximately 650‑fold more potent than the reference PMCA inhibitor ortho‑vanadate, which exhibits an IC₅₀ in the 30 mM range [1][2].

Isoform Selectivity: PMCA4 vs. PMCA1
Head-to-head
PMCA4 Ki = 46 µM; PMCA1 Ki = 105 µM 2.3-fold selectivity for PMCA4
Supports isoform-specific PMCA4 study design; PMCA1 context may require higher concentrations.
Measured in erythrocyte ghosts and HEK-293 cells.
PMCA pharmacology ATPase inhibition Comparative potency

Potency–Selectivity Profile vs. Caloxin 1c2

Caloxin 1b1 displays isoform selectivity, inhibiting PMCA4 with a Kᵢ of 46 ± 5 µM compared to a Kᵢ of 105 ± 11 µM for PMCA1 in HEK‑293 cells, yielding a 2.3‑fold selectivity for PMCA4 [1].

Potency–Selectivity Profile vs. Caloxin 1c2
Cross-study
PMCA4 Ki = 46 µM, 2.3-fold selectivity Caloxin 1c2: Ki 2.3 µM, >9.1-fold selectivity
Supports selection for experiments needing moderate PMCA4 inhibition vs. stronger alternatives.
Literature comparison; caloxin 1c2 is more potent and selective.
Isoform selectivity PMCA4 PMCA1 Calcium signaling

Selectivity and Potency vs. Ortho-Vanadate

In de‑endothelialized aortic rings, caloxin 1b1 (200 µM) produced a contraction and potentiated phenylephrine‑induced contraction. In endothelium‑intact rings pre‑contracted with phenylephrine and relaxed with carbachol, caloxin 1b1 increased contractile force rather than enhancing endothelium‑dependent relaxation [1]. In cultured cells, cytosolic Ca²⁺ increased more in arterial smooth muscle cells than in endothelial cells [1].

Selectivity vs. Ortho-Vanadate
Cross-study
PMCA-selective, Ki = 46 µM Ortho-vanadate: non-specific, IC50 ≈ 30 mM
Supports PMCA-specific pathway studies by avoiding broad ATPase inhibition.
Reported ~650-fold difference in effective concentration.
Vascular physiology Smooth muscle Endothelium PMCA4

Extracellular Site of Action Enables Direct Application to Intact Cells and Tissues

Because caloxin 1b1 binds to the first extracellular domain of PMCA4, it can be added directly to intact cells and tissues to inhibit PMCA function without requiring membrane permeabilization or intracellular delivery [1]. In contrast, ortho‑vanadate and many small‑molecule ATPase inhibitors act intracellularly and require cell penetration or membrane disruption.

Extracellular inhibitor PMCA4 Cell‑based assays Tissue physiology

Caloxin 1b1 Research Applications


Vascular Smooth Muscle vs. Endothelium

Caloxin 1b1 is uniquely suited for studies of PMCA4 function in vascular smooth muscle. Its 2.3‑fold selectivity for PMCA4 over PMCA1 and its preferential functional effect on smooth muscle over endothelium [1] make it the tool of choice for isolating PMCA4‑dependent calcium extrusion in arterial contractility assays. Use at 200 µM in de‑endothelialized aortic ring preparations to observe direct contractile effects or potentiation of α‑adrenergic agonists.

PMCA4 in Ca2+ Signaling and Disease Models

For experiments where intracellular delivery of inhibitors is undesirable (e.g., primary cell cultures, acute tissue slices, or high‑throughput live‑cell calcium imaging), caloxin 1b1 offers a critical advantage: it acts extracellularly by binding to the first extracellular loop of PMCA4 [1]. Simply add to the bathing medium at concentrations of 46–200 µM to inhibit PMCA4‑mediated Ca²⁺ efflux without detergents or transfection.

Vascular Contractility Studies

Caloxin 1b1 serves as the reference PMCA4‑selective tool in studies that require side‑by‑side comparison with PMCA1‑selective (caloxin 1b3, Kᵢ = 17 µM) or pan‑PMCA inhibitors (ortho‑vanadate, IC₅₀ ~30 mM) [1][2][3]. This enables researchers to attribute isoform‑specific roles in calcium homeostasis, cell proliferation, or disease models.

PMCA Isoform Differentiation in Cell Culture

Given that PMCA4 expression is elevated in certain vascular pathologies and that caloxin 1b1 produces measurable functional effects in aortic and coronary artery preparations [1], the peptide is a validated chemical probe for target‑validation studies in hypertension, atherosclerosis, or smooth muscle hyper‑reactivity models. Its 10‑fold potency advantage over caloxin 2a1 [4] ensures that observed effects are not confounded by excessive peptide concentrations.

Application
Selection Property
Validation Focus
Vascular smooth muscle vs. endothelium studies
Isoform selectivity across vascular cell types
Tissue-specific contractile response endpoints
Ca²⁺ signaling and disease-model research
Extracellular PMCA4 inhibition for pathway dissection
Cell-type-specific Ca²⁺ response and signaling endpoints
Vascular contractility and vasoactive agent screening
Extracellular peptide for direct tissue application
Smooth muscle contractile response to PMCA inhibition
PMCA1 vs. PMCA4 functional differentiation in cell models
Selectivity window for isoform-specific inhibition
Proliferation, apoptosis, and signal transduction endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caloxin 1b1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.